molecular formula C9H12F3NO3 B14668598 Methyl 1-(trifluoroacetyl)piperidine-3-carboxylate CAS No. 50585-97-2

Methyl 1-(trifluoroacetyl)piperidine-3-carboxylate

Cat. No.: B14668598
CAS No.: 50585-97-2
M. Wt: 239.19 g/mol
InChI Key: HOCIZIPEUNFZNL-UHFFFAOYSA-N
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Description

Methyl 1-(trifluoroacetyl)piperidine-3-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The trifluoroacetyl group and the ester functionality at the 3-position of the piperidine ring make this compound unique and interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(trifluoroacetyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride and methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available piperidine derivatives. The process may include steps such as esterification, acylation, and purification through distillation or recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(trifluoroacetyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: Methyl 1-(trifluoroacetyl)piperidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is used to study the effects of trifluoroacetyl and piperidine moieties on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: Its piperidine ring is a common motif in many pharmaceuticals, and the trifluoroacetyl group can enhance the compound’s metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of methyl 1-(trifluoroacetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The piperidine ring can interact with various receptors and enzymes, modulating their activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Methyl 1-(trifluoroacetyl)piperidine-3-carboxylate stands out due to its combination of the trifluoroacetyl group and the ester functionality. This unique structure enhances its chemical stability, bioavailability, and versatility in various applications .

Properties

IUPAC Name

methyl 1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO3/c1-16-7(14)6-3-2-4-13(5-6)8(15)9(10,11)12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCIZIPEUNFZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80851330
Record name Methyl 1-(trifluoroacetyl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80851330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50585-97-2
Record name Methyl 1-(trifluoroacetyl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80851330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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